1-(Tetrahydro-2-furyl)-3-(1-naphthyl)propane-2,2-dicarboxylic acid
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Overview
Description
1-(Tetrahydro-2-furyl)-3-(1-naphthyl)propane-2,2-dicarboxylic acid is an organic compound that features a unique combination of a tetrahydrofuran ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetrahydro-2-furyl)-3-(1-naphthyl)propane-2,2-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydrofuran Ring: Starting with a suitable precursor, the tetrahydrofuran ring is synthesized through cyclization reactions.
Attachment of the Naphthalene Moiety: The naphthalene group is introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the Propane-2,2-dicarboxylic Acid:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(Tetrahydro-2-furyl)-3-(1-naphthyl)propane-2,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(Tetrahydro-2-furyl)-3-(1-naphthyl)propane-2,2-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2-furyl)-3-(1-naphthyl)propane-2,2-dicarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as metabolism, signal transduction, and gene expression.
Comparison with Similar Compounds
1-(Tetrahydro-2-furyl)-3-(1-phenyl)propane-2,2-dicarboxylic acid: Similar structure but with a phenyl group instead of a naphthalene moiety.
1-(Tetrahydro-2-furyl)-3-(1-benzyl)propane-2,2-dicarboxylic acid: Contains a benzyl group instead of a naphthalene moiety.
Uniqueness: 1-(Tetrahydro-2-furyl)-3-(1-naphthyl)propane-2,2-dicarboxylic acid is unique due to the presence of both a tetrahydrofuran ring and a naphthalene moiety, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(naphthalen-1-ylmethyl)-2-(oxolan-2-ylmethyl)propanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c20-17(21)19(18(22)23,12-15-8-4-10-24-15)11-14-7-3-6-13-5-1-2-9-16(13)14/h1-3,5-7,9,15H,4,8,10-12H2,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALQDQYWJRGAQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(CC2=CC=CC3=CC=CC=C32)(C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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